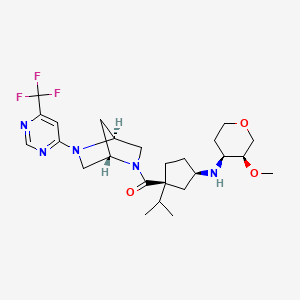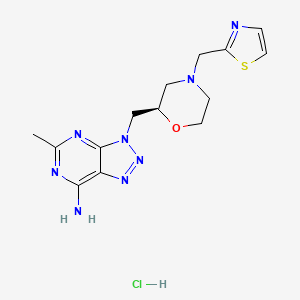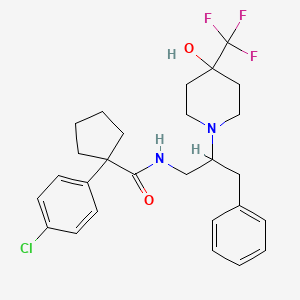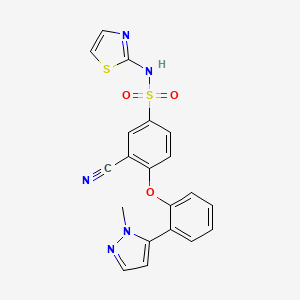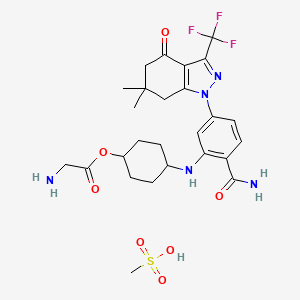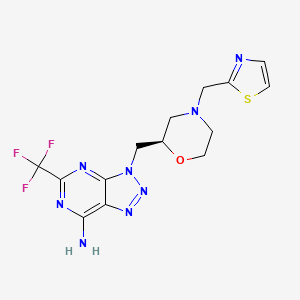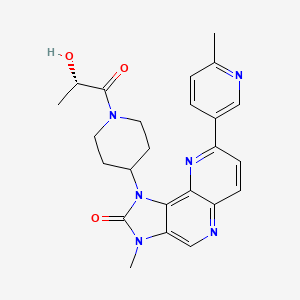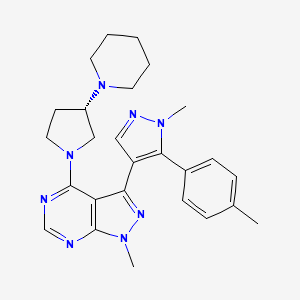![molecular formula C21H21N3O2 B610008 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one CAS No. 1952261-87-8](/img/structure/B610008.png)
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Übersicht
Beschreibung
PF-06748962 is a potent and selective lactam-based prostaglandin EP3 receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one and its derivatives are crucial in the synthesis of biologically active compounds, particularly in cancer research. The compound acts as an intermediate in synthesizing various small molecule inhibitors for anticancer studies. These derivatives have shown potential in inhibiting tumor growth, making them significant in the development of new anticancer drugs (Wang et al., 2016).
Antimalarial Activity
Research has demonstrated the potential of certain derivatives of this compound in treating malaria. Novel quinoline-pyrazolopyridine hybrids, related to the core structure of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one, have been synthesized and tested for antimalarial activity. These compounds exhibited significant efficacy against the Plasmodium falciparum strain, suggesting their potential as antimalarial agents (Saini et al., 2016).
Antimicrobial Properties
Derivatives of this compound have been found to possess antimicrobial properties. Synthesized compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests the compound's role in developing new antimicrobial agents (Desai & Dodiya, 2014).
Bronchial Pneumonia Treatment and Nursing
A specific derivative of this compound has been studied for its application in treating and nursing children with bronchial pneumonia. The compound demonstrated the ability to influence the release of certain cytokines and activation levels in respiratory tract epithelial cells, indicating its therapeutic potential in respiratory illnesses (Ding & Zhong, 2022).
Insecticidal Activity
Some pyridine derivatives, including those related to the compound , have shown effective insecticidal properties. They have been used in studies targeting specific agricultural pests, demonstrating potential as a basis for developing new insecticides (Bakhite et al., 2014).
Antithyroid Properties
Research has also explored the antithyroid properties of compounds structurally related to 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one. These studies are significant in developing treatments for thyroid-related disorders (Ukrainets et al., 1997).
Electroluminescence in OLEDs
Derivatives of this compound have been used in the study of organic light-emitting diodes (OLEDs). Their unique electroluminescent properties make them suitable for developing high-efficiency OLEDs, particularly in producing orange-red light (Su et al., 2021).
Eigenschaften
IUPAC Name |
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNYQOKTZLPPX-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)C4(CCCNC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)[C@]4(CCCNC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121410442 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



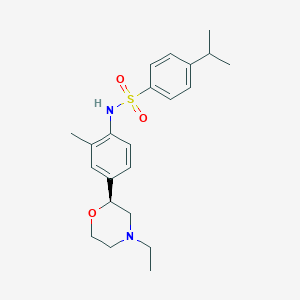
![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)
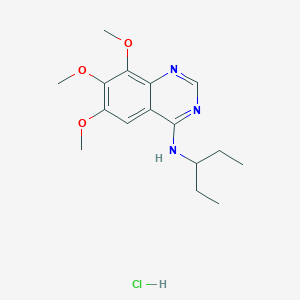
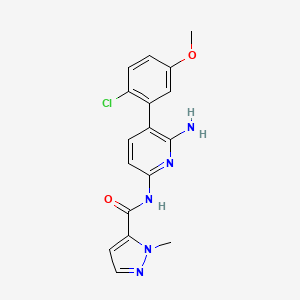
![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)
